N-(4-bromophenyl)indoline-1-carboxamide
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Overview
Description
N-(4-bromophenyl)indoline-1-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indoline core with a carboxamide group and a bromophenyl substituent, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)indoline-1-carboxamide typically involves the condensation of an indoline derivative with a bromophenyl carboxylic acid or its derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions often include heating and the use of a strong acid catalyst such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)indoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)indoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity and leading to various biological effects . The bromophenyl group enhances its binding affinity to certain receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)indoline-1-carboxamide
- N-(4-fluorophenyl)indoline-1-carboxamide
- N-(4-methylphenyl)indoline-1-carboxamide
Uniqueness
N-(4-bromophenyl)indoline-1-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents, the bromine atom enhances its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13BrN2O |
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Molecular Weight |
317.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C15H13BrN2O/c16-12-5-7-13(8-6-12)17-15(19)18-10-9-11-3-1-2-4-14(11)18/h1-8H,9-10H2,(H,17,19) |
InChI Key |
IAAVATYRKRBDRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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